N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-12-14(4-9-17(13)21(23)24)18(22)19-15-5-7-16(8-6-15)20-10-2-3-11-27(20,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJAUIAESCZTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazinan ring through a cyclization reaction, followed by the introduction of the nitro group and the benzamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfone-Containing Benzamide Derivatives
Triazole-Sulfonyl Derivatives (Compounds [7–9], )
- Structure : These compounds contain a 1,2,4-triazole ring fused with a sulfonyl-substituted phenyl group and 2,4-difluorophenyl substituents.
- Functional Groups : Sulfonyl (C-SO₂-C), triazole, and fluorine atoms.
- Key Differences : Unlike the target compound’s thiazinan ring, these derivatives feature a triazole core, which introduces additional hydrogen-bonding sites (N–H groups). The presence of fluorine substituents (electron-withdrawing) may enhance metabolic stability compared to the nitro group in the target compound .
Benzothiazine Dioxide Derivatives ()
- Structure : A benzo-fused thiazine ring with 1,1-dioxide and nitro groups.
- Functional Groups : Benzothiazine dioxide, 3-methoxy, and 4-oxo substituents.
- The 4-oxo group introduces keto-enol tautomerism, a feature absent in the target compound’s rigid thiazinan ring .
Thiazolidinone-Benzamide Hybrid ()
- Structure : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide.
- Functional Groups: Thiazolidinone (five-membered ring with two oxo groups), conjugated double bond.
- Key Differences: The thiazolidinone ring is smaller and more strained than the six-membered thiazinan in the target compound. The α,β-unsaturated carbonyl system may confer redox activity or Michael acceptor properties .
Nitro-Substituted Benzamides
N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide ()
- Structure : A nitro-substituted benzamide fused to a thiazine dioxide ring.
- Functional Groups : Bromine, nitro, methoxy, and oxo groups.
- Key Differences : The bromine atom increases molecular weight and hydrophobicity, while the methoxy group donates electron density, countering the nitro group’s electron-withdrawing effects. This contrasts with the target compound’s simpler 3-methyl substituent .
Heterocyclic Sulfur-Containing Amides
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
- Structure : A pyrazole ring linked to a methylsulfanyl-substituted acetamide.
- Functional Groups : Pyrazole, methylsulfanyl (C–S–CH₃), and acetamide.
- The pyrazole ring offers nitrogen-rich hydrogen-bonding sites .
Structural and Functional Analysis Table
*EWG = Electron-Withdrawing Group
Implications of Structural Differences
- Solubility and Bioavailability: The sulfone group in the target compound improves water solubility compared to methylsulfanyl or non-sulfonated analogs. However, the nitro group may limit membrane permeability due to its polarity.
- This contrasts with ortho- or meta-substituted nitro groups in other analogs .
- Biological Interactions : The thiazinan ring’s conformational flexibility may allow better adaptation to enzyme active sites compared to rigid fused-ring systems (e.g., benzothiazine in ) .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-methyl-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 403.5 g/mol. Its structure features a thiazolidine ring and a nitrobenzamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 403.5 g/mol |
| LogP | 2.5926 |
| Polar Surface Area | 58.829 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Research indicates that derivatives of nitrobenzamide compounds exhibit various biological activities, including:
- Antidiabetic Activity : The compound has shown potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies have demonstrated that it can significantly reduce glucose absorption by inhibiting this enzyme, which is crucial for managing diabetes .
- Antimicrobial Properties : Various benzamide derivatives have been reported to exhibit antimicrobial activities. The presence of the nitro group and thiazolidine structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microbes .
- Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective benefits by modulating calcium homeostasis in neurons, potentially offering therapeutic avenues for neurodegenerative diseases .
Antidiabetic Activity
A study on synthesized nitrobenzamide derivatives highlighted that compounds with similar structures to this compound exhibited IC50 values ranging from 10.75 to 130.90 µM against α-glucosidase. The most active compound in this series was identified as having a methyl and nitro substituent on the phenyl ring, which significantly enhanced its inhibitory activity .
Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of benzamide derivatives, compounds were tested against various bacterial strains. The results indicated that certain derivatives displayed significant inhibition zones, suggesting their potential as new antimicrobial agents .
Neuroprotective Studies
Research involving neuroblastoma cells demonstrated that specific analogs of benzamides could protect against oxidative stress-induced cell death. These findings suggest that the thiazolidine derivative may exert protective effects by modulating intracellular calcium levels and reducing apoptosis in neuronal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
